Cas no 2138390-04-0 (2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-4-methylpentanoic acid)

2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-4-methylpentanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-4-methylpentanoic acid
- EN300-1111799
- 2138390-04-0
-
- Inchi: 1S/C8H13BrN4O2/c1-4(2)3-5(6(14)15)13-7(9)11-8(10)12-13/h4-5H,3H2,1-2H3,(H2,10,12)(H,14,15)
- InChI Key: NUVGHZWSSYFMIU-UHFFFAOYSA-N
- SMILES: BrC1=NC(N)=NN1C(C(=O)O)CC(C)C
Computed Properties
- Exact Mass: 276.02219g/mol
- Monoisotopic Mass: 276.02219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 94Ų
- XLogP3: 2.1
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-4-methylpentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1111799-0.05g |
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-4-methylpentanoic acid |
2138390-04-0 | 95% | 0.05g |
$1104.0 | 2023-10-27 | |
Enamine | EN300-1111799-0.25g |
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-4-methylpentanoic acid |
2138390-04-0 | 95% | 0.25g |
$1209.0 | 2023-10-27 | |
Enamine | EN300-1111799-0.1g |
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-4-methylpentanoic acid |
2138390-04-0 | 95% | 0.1g |
$1157.0 | 2023-10-27 | |
Enamine | EN300-1111799-5.0g |
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-4-methylpentanoic acid |
2138390-04-0 | 5g |
$3812.0 | 2023-05-23 | ||
Enamine | EN300-1111799-0.5g |
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-4-methylpentanoic acid |
2138390-04-0 | 95% | 0.5g |
$1262.0 | 2023-10-27 | |
Enamine | EN300-1111799-1g |
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-4-methylpentanoic acid |
2138390-04-0 | 95% | 1g |
$1315.0 | 2023-10-27 | |
Enamine | EN300-1111799-10.0g |
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-4-methylpentanoic acid |
2138390-04-0 | 10g |
$5652.0 | 2023-05-23 | ||
Enamine | EN300-1111799-2.5g |
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-4-methylpentanoic acid |
2138390-04-0 | 95% | 2.5g |
$2576.0 | 2023-10-27 | |
Enamine | EN300-1111799-1.0g |
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-4-methylpentanoic acid |
2138390-04-0 | 1g |
$1315.0 | 2023-05-23 | ||
Enamine | EN300-1111799-5g |
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-4-methylpentanoic acid |
2138390-04-0 | 95% | 5g |
$3812.0 | 2023-10-27 |
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-4-methylpentanoic acid Related Literature
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
Additional information on 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-4-methylpentanoic acid
2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-4-methylpentanoic Acid: A Comprehensive Overview
The compound 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-4-methylpentanoic acid, identified by the CAS number 2138390-04-0, is a chemically synthesized organic compound with significant potential in the fields of pharmaceuticals and biotechnology. This compound is characterized by its unique structure, which includes a triazole ring substituted with amino and bromo groups, as well as a pentanoic acid moiety with a methyl substituent. The combination of these functional groups makes it a versatile molecule with diverse applications in drug design and development.
Recent studies have highlighted the importance of triazole-containing compounds in medicinal chemistry due to their ability to act as bioisosteres and their potential to modulate enzyme activity. The presence of the amino group in this compound further enhances its biological activity by providing additional sites for hydrogen bonding and other non-covalent interactions. Additionally, the bromine atom introduces electron-withdrawing effects, which can influence the compound's pharmacokinetic properties such as solubility and permeability.
The pentanoic acid moiety in this compound plays a crucial role in its chemical reactivity and biological function. The methyl group at the 4-position of the pentanoic acid chain contributes to the molecule's lipophilicity, which is essential for its ability to cross biological membranes. This characteristic makes it an attractive candidate for drug delivery systems, particularly in targeting specific tissues or cells.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through various routes, including nucleophilic substitution and coupling reactions. Researchers have also explored its potential as a building block for more complex molecules, such as peptide analogs and small-molecule inhibitors. These studies have demonstrated that the compound can be readily modified to incorporate additional functional groups, further expanding its utility in drug discovery.
In terms of biological activity, 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-4-methylpentanoic acid has shown promise in inhibiting key enzymes involved in inflammatory pathways. Preclinical studies suggest that it may have anti-inflammatory and analgesic properties, making it a potential candidate for treating conditions such as arthritis and neuropathic pain. Furthermore, its ability to modulate ion channels has been explored in the context of neurological disorders.
The development of this compound has also been supported by advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods have provided critical insights into its structural integrity and purity, ensuring that it meets the high standards required for preclinical testing.
In conclusion, 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-4-methylpentanoic acid represents a significant advancement in medicinal chemistry. Its unique structure, combined with recent research findings, positions it as a valuable tool in drug discovery and development. As further studies continue to elucidate its biological properties and therapeutic potential, this compound is expected to play an increasingly important role in addressing unmet medical needs.
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